8-Methyl-1,4-dioxaspiro[4.5]decan-7-one
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Overview
Description
8-Methyl-1,4-dioxaspiro[45]decan-7-one is a chemical compound with the molecular formula C9H14O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-7-one typically involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of catalysts such as 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazolium tetrafluoroborate. The reaction is carried out at elevated temperatures, around 110-132°C, for several hours. The product is then purified through crystallization and chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,4-dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
8-Methyl-1,4-dioxaspiro[4.5]decan-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 8-Methyl-1,4-dioxaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness
8-Methyl-1,4-dioxaspiro[4.5]decan-7-one is unique due to its specific spiro structure and the presence of a methyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
84488-23-3 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
8-methyl-1,4-dioxaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C9H14O3/c1-7-2-3-9(6-8(7)10)11-4-5-12-9/h7H,2-6H2,1H3 |
InChI Key |
CQFGPTPTUWZZFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1=O)OCCO2 |
Origin of Product |
United States |
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